Product packaging for Methyl 2,5-dichlorothiophene-3-carboxylate(Cat. No.:CAS No. 145129-54-0)

Methyl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B129875
CAS No.: 145129-54-0
M. Wt: 211.06 g/mol
InChI Key: VCXPHMKCDRPIDG-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and its Halogenated Derivatives in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. wikipedia.org It is considered an aromatic compound, exhibiting stability and reactivity that in many ways resembles benzene (B151609). wikipedia.orgderpharmachemica.com This aromaticity allows thiophene to undergo extensive substitution reactions, making it a foundational scaffold in medicinal and materials chemistry. wikipedia.orgnumberanalytics.com Thiophenes are important building blocks for a wide range of agrochemicals and pharmaceuticals. wikipedia.org In drug design, a benzene ring in a biologically active compound can often be replaced by a thiophene ring without a loss of activity, a concept known as bioisosterism. wikipedia.orgnih.gov This has led to the development of numerous thiophene-containing drugs, including anti-inflammatory agents, anticancer drugs, and antipsychotics. nih.govingentaconnect.com

The introduction of halogen atoms to the thiophene ring further enhances its synthetic utility. Halogenated thiophenes are crucial intermediates for several reasons:

Reactive Handles: Halogen atoms serve as reactive sites for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com This is a key strategy for constructing complex molecular architectures.

Modified Properties: Halogenation can significantly alter the electronic, biological, and pharmacological properties of the thiophene molecule. nih.gov This modification is a critical tool for medicinal chemists to fine-tune the efficacy and behavior of drug candidates. ingentaconnect.com

Building Blocks: Dihalogenated thiophenes, in particular, are precursors for creating conjugated polymers like polythiophenes, which are studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). wikipedia.orgnih.gov

Overview of Carboxylic Acid Derivatives in Organic Synthesis

Carboxylic acid derivatives are a fundamental class of organic compounds characterized by an acyl group (RCO–) attached to a heteroatom. msu.edu They are formed by replacing the hydroxyl (-OH) group of a carboxylic acid with other substituents, leading to esters, amides, acid chlorides, and anhydrides. numberanalytics.comkhanacademy.org Methyl 2,5-dichlorothiophene-3-carboxylate is an example of an ester.

These derivatives are central to organic synthesis because they are generally more reactive toward nucleophilic acyl substitution than their parent carboxylic acids. msu.edunumberanalytics.com This reaction, where a nucleophile replaces the leaving group attached to the acyl carbon, is one of the most important transformations in organic chemistry. msu.edu The versatility of these derivatives makes them indispensable intermediates for synthesizing a vast array of more complex molecules, from natural products and pharmaceuticals to polymers like polyesters and polyamides. numberanalytics.comnumberanalytics.com Esters, for instance, are key components in the synthesis of many compounds and are known for being more affordable and less hazardous to handle than more reactive derivatives like acyl chlorides. msu.edu

Research Trajectory and Objectives for this compound

The research involving this compound and its close analogs is primarily focused on its role as a versatile chemical intermediate. The strategic placement of two chlorine atoms and a methyl ester group on the thiophene ring provides multiple pathways for synthetic elaboration.

The primary research objectives for this compound can be summarized as follows:

Synthesis of Novel Heterocycles: A key objective is to use this compound as a starting material to construct more complex, often fused, heterocyclic systems. The chlorine atoms can be displaced or used in coupling reactions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups like amides. msu.eduontosight.ai For example, similar thiophene carboxylates are used to synthesize thieno[3,2-b]thiophenes, a class of compounds with interesting electronic properties. mdpi.com

Development of Biologically Active Molecules: A significant research trajectory is the incorporation of the 2,5-dichlorothiophene-3-carboxylate scaffold into molecules with potential pharmaceutical or agrochemical applications. The parent compound, 2,5-dichlorothiophene-3-carboxylic acid, is noted as an important intermediate in drug preparation. guidechem.com Research on related halogenated thiophene derivatives has led to the development of new insecticides. beilstein-journals.org The investigation of thiophene carboxamides for antibacterial, antifungal, and anticancer properties further highlights the potential for derivatives of this molecule in medicinal chemistry. ontosight.ai

Precursor for Functional Materials: The dichlorinated thiophene core is a valuable building block for conjugated materials. While research may not focus on the final properties of this compound itself, its conversion into monomers for polymerization is a key objective in materials science.

Below are the key chemical properties of this compound.

Chemical Properties of this compound
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₄Cl₂O₂S
Molecular Weight211.06 g/mol
AppearanceClear colorless to white to pale yellow liquid
SMILESCOC(=O)C1=C(Cl)SC(Cl)=C1
InChI KeyVCXPHMKCDRPIDG-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2O2S B129875 Methyl 2,5-dichlorothiophene-3-carboxylate CAS No. 145129-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dichlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXPHMKCDRPIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333856
Record name Methyl 2,5-dichlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145129-54-0
Record name Methyl 2,5-dichlorothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2,5 Dichlorothiophene 3 Carboxylate

Established Synthetic Pathways to Halogenated Thiophene (B33073) Carboxylates

Traditional routes to molecules like methyl 2,5-dichlorothiophene-3-carboxylate often rely on a series of well-understood, sequential reactions. These pathways typically involve the formation of a thiophene carboxylic acid or ester, followed by halogenation, or vice versa.

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, including thiophene, using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst. sigmaaldrich.com For thiophene, this reaction exhibits high regioselectivity, with the electrophile preferentially attacking the C2 or C5 positions. echemi.com This preference is due to the superior stabilization of the positive charge in the reaction intermediate, which can be described by three resonance structures compared to only two for C3 attack. echemi.com

Therefore, a direct Friedel-Crafts acylation of unsubstituted thiophene to place a carboxylate precursor at the 3-position is not feasible. An indirect approach would be required, potentially starting with a pre-functionalized thiophene or involving subsequent rearrangement steps, making this pathway less direct for synthesizing 3-substituted thiophenes. The reaction typically employs Lewis acid catalysts such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or titanium tetrachloride (TiCl₄). google.com However, these catalysts can sometimes lead to undesirable side reactions due to the relative instability of the heterocyclic ring. google.com

A more direct and common strategy involves the chlorination of a pre-existing thiophene-3-carboxylic acid or its corresponding ester. The carboxylate group at the C3 position acts as a deactivating group and directs incoming electrophiles to the C5 position and, to a lesser extent, the C2 position. The sulfur atom in the ring strongly activates the adjacent C2 and C5 positions for electrophilic substitution. The combination of these electronic effects facilitates the selective chlorination at the desired positions.

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). For instance, methyl 2-acetamidothiophene-3-carboxylate can be chlorinated at the 5-position using sulfuryl chloride in chloroform. prepchem.com The synthesis of 4,5-dichlorothiophene-2-carboxylic acid has been efficiently achieved using NCS as the chlorinating agent. acs.org By controlling the stoichiometry of the chlorinating agent and the reaction conditions (temperature, solvent), dichlorination at the 2- and 5-positions of a thiophene-3-carboxylate precursor can be achieved.

Table 1: Common Chlorination Reagents and Conditions

Chlorinating AgentSubstrate ExampleConditionsReference
Sulfuryl Chloride (SO₂Cl₂)Methyl 2-acetamidothiophene-3-carboxylateChloroform, <30°C prepchem.com
N-Chlorosuccinimide (NCS)Thiophene-2-carboxylic acidAcetic Acid acs.org
Chlorine Gas (Cl₂)2-ThiophenecarbonitrileVapor Phase, 500°C beilstein-journals.orgnih.gov

Once the precursor, 2,5-dichlorothiophene-3-carboxylic acid, is obtained, the final step is its conversion to the methyl ester. nih.govsigmaaldrich.com The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This equilibrium reaction involves treating the carboxylic acid with an excess of methanol, which also serves as the solvent, in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. masterorganicchemistry.com

Alternative methods for esterification under milder conditions are also available. One such method, the Steglich esterification, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This approach is particularly useful for sensitive substrates and can often provide high yields at room temperature. organic-chemistry.org

Table 2: Selected Esterification Methods for Carboxylic Acids

MethodReagentsTypical ConditionsKey FeatureReference
Fischer EsterificationMethanol, H₂SO₄ (cat.)Reflux in excess methanolSimple, inexpensive reagents masterorganicchemistry.com
Steglich EsterificationMethanol, DCC, DMAP (cat.)Anhydrous CH₂Cl₂, 0°C to RTMild conditions, high yields organic-chemistry.org
Dichloromethane (B109758) as C1 SourceDichloromethane, TBHPWater, mild conditionsUses DCM as the ester source rsc.org

Novel Synthetic Approaches and Optimized Reaction Conditions

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. Research into the synthesis of halogenated thiophenes has explored new catalyst systems and strategies to achieve precise control over the substitution pattern.

The choice of catalyst is crucial in thiophene functionalization. While traditional Lewis acids are effective for Friedel-Crafts reactions, they can be harsh. google.com Research has explored milder and more selective catalysts. For instance, zinc halides have been shown to be effective catalysts for the acylation of thiophenes, overcoming some of the difficulties associated with stronger Lewis acids like AlCl₃. google.com

In the broader context of synthesizing substituted thiophenes, transition metal catalysis, particularly with palladium or nickel, has become indispensable. jcu.edu.au These catalysts are primarily used in cross-coupling reactions (e.g., Suzuki, Stille, Kumada) to form carbon-carbon bonds, allowing for the construction of complex thiophene derivatives from halo-substituted precursors. jcu.edu.au For example, a palladium-catalyzed coupling can be used to functionalize a chlorinated thiophene derivative. nih.gov Furthermore, copper(I) iodide has been used to catalyze the synthesis of 2,5-disubstituted thiophenes from haloalkynes. acs.org While not a direct synthesis of the target molecule, these catalytic methods represent advanced strategies for building highly functionalized thiophene cores that could be adapted into a synthetic route.

Achieving high regioselectivity is a primary goal in the synthesis of polysubstituted aromatic compounds. The inherent electronic properties of the thiophene ring generally direct electrophilic substitution to the C2 and C5 positions. echemi.com When a deactivating group like a carboxylate is present at C3, it further directs incoming electrophiles to the C5 and C2 positions, allowing for a predictable and regioselective chlorination.

More advanced techniques offer even greater control. Directed ortho-metalation (DoM) is a powerful strategy where a functional group on the ring directs deprotonation (metalation) of an adjacent position with a strong base, such as n-butyllithium. The resulting lithiated intermediate can then react with an electrophile to install a substituent with perfect regiocontrol. This approach has been used to prepare 2-carboethoxy derivatives of benzo[b]thiophenes. researchgate.net Innovative approaches based on the cyclization of functionalized alkynes, often catalyzed by metals like palladium, also provide a highly regioselective entry to substituted thiophenes, allowing the construction of the ring with a predefined substitution pattern. nih.govorganic-chemistry.org

Reaction Mechanism Elucidation in Synthetic Routes

The synthesis of this compound is primarily achieved through a highly regioselective pathway involving the metalation of a dichlorinated thiophene precursor followed by electrophilic trapping. Understanding the mechanism of this route is crucial for optimizing reaction conditions and yield.

Directed Metalation via Magnesiation

The most effective route involves the direct deprotonation (metalation) of 2,5-dichlorothiophene (B70043). This reaction is typically carried out using a strong, non-nucleophilic Hauser base, such as 2,2,6,6-tetramethylpiperidyl magnesium chloride-lithium chloride complex (TMPMgCl·LiCl). sigmaaldrich.comasynt.com

The mechanism proceeds through the following key steps:

Base Action : The TMPMgCl·LiCl complex functions as a highly effective base, capable of abstracting a proton from the thiophene ring. The lithium chloride is crucial as it breaks down the dimeric aggregates of the Grignard reagent, increasing its reactivity and solubility.

Regioselective Deprotonation : The base selectively abstracts the proton at the C-3 position of the 2,5-dichlorothiophene ring. This regioselectivity is governed by the higher acidity of the protons at the α-positions (C-2, C-5) and β-positions (C-3, C-4). With the α-positions blocked by chlorine atoms, the base targets the more accessible and electronically favorable C-3 proton. This results in the formation of a stable magnesiated thiophene intermediate. sigmaaldrich.comtcichemicals.com

Electrophilic Trapping : The resulting 2,5-dichloro-3-magnesiothiophene is a potent nucleophile. It readily reacts with an appropriate electrophile to install the carboxylate group. For the synthesis of the target compound, methyl cyanoformate is used as the electrophile. The thiophene anion attacks the electrophilic carbonyl carbon of methyl cyanoformate, leading to the formation of the methyl ester and displacement of the cyanide group. amazonaws.com

This directed metalation pathway offers excellent control over the substitution pattern, which is often a challenge in the functionalization of thiophene rings.

Alternative Mechanisms: Electrophilic Aromatic Substitution

While not the primary route for this specific isomer, electrophilic aromatic substitution is a fundamental reaction mechanism for thiophenes. numberanalytics.com Thiophene is more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the sulfur atom. numberanalytics.com A general mechanism involves:

Generation of an Electrophile : A strong electrophile (e.g., Cl⁺) is generated from a chlorinating agent.

Formation of a Sigma Complex : The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

However, achieving the precise 2,5-dichloro-3-carboxylate substitution pattern through sequential electrophilic substitutions would be challenging due to the directing effects of the substituents. A carboxylate group is deactivating and meta-directing, while the chlorine atoms are deactivating but ortho-para directing, making regiocontrol difficult.

Synthetic RouteKey ReagentsMechanistic StepsAdvantages
Directed Metalation2,5-dichlorothiophene, TMPMgCl·LiCl, Methyl cyanoformate1. Regioselective deprotonation at C-3 by Hauser base. 2. Formation of a nucleophilic magnesiated intermediate. 3. Nucleophilic attack on methyl cyanoformate.High regioselectivity and yield.
Electrophilic Aromatic SubstitutionThiophene precursor, Chlorinating agent (e.g., SO₂Cl₂), Lewis acid1. Generation of Cl⁺ electrophile. 2. Formation of a resonance-stabilized sigma complex. 3. Aromatization via deprotonation.Fundamental thiophene reaction, but poor regiocontrol for this target.

Purification and Isolation Techniques for this compound

Following the synthesis, a systematic procedure is required to isolate and purify the target compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Isolation (Work-Up) Procedure

The initial isolation of the crude product typically involves a standard aqueous work-up. amazonaws.com

Quenching : The reaction is first terminated by adding an aqueous quenching solution, such as a saturated solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize any remaining reactive species. amazonaws.com

Extraction : The product is then extracted from the aqueous layer into an immiscible organic solvent. Common solvents for this purpose include diethyl ether (Et₂O) or ethyl acetate (B1210297) (EtOAc). amazonaws.comrsc.org This process is usually repeated multiple times to ensure complete transfer of the product to the organic phase.

Washing and Drying : The combined organic layers are washed with water and/or brine (a saturated NaCl solution) to remove any remaining water-soluble impurities. The organic phase is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. rsc.org

Solvent Removal : The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. This yields the crude this compound.

Purification Techniques

The crude product is further purified to achieve high purity. The most common and effective method reported for this compound and its close analogs is flash column chromatography. amazonaws.com

Flash Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. orgsyn.org

Stationary Phase : Silica (B1680970) gel is the standard stationary phase used for the purification of thiophene derivatives. rsc.org

Mobile Phase (Eluent) : The choice of eluent is critical for achieving good separation. A non-polar solvent system is typically used. For the closely related ethyl 2,5-dichlorothiophene-3-carboxylate, a mixture of pentane (B18724) and dichloromethane (CH₂Cl₂) has been successfully employed. amazonaws.com The polarity of the solvent system is optimized by performing preliminary analysis using thin-layer chromatography (TLC).

Procedure : The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column under positive pressure (typically using compressed air). Fractions are collected and analyzed by TLC to identify those containing the pure product.

StageTechniqueReagents/MaterialsPurpose
IsolationQuenchingAqueous NH₄Cl solutionNeutralize reactive species.
ExtractionDiethyl ether or Ethyl acetateSeparate product from aqueous phase.
Washing/DryingBrine, Anhydrous Na₂SO₄ or MgSO₄Remove water-soluble impurities and residual water.
ConcentrationRotary EvaporatorRemove extraction solvent to yield crude product.
PurificationFlash Column ChromatographySilica Gel (stationary phase)Separate the target compound from impurities.
Pentane/Dichloromethane mixtures (mobile phase)Elute compounds from the column. amazonaws.com
MonitoringThin-Layer Chromatography (TLC)Analyze fractions for purity.

Spectroscopic Characterization and Structural Elucidation of Methyl 2,5 Dichlorothiophene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms within a molecule. For Methyl 2,5-dichlorothiophene-3-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive structural elucidation.

¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to be relatively simple due to the limited number of protons. The key signals anticipated are from the methyl group of the ester and the single proton on the thiophene (B33073) ring.

The methyl (-OCH₃) protons are expected to appear as a sharp singlet, as they are not coupled to any other protons. This signal is typically found in the range of 3.5-4.0 ppm. The lone proton on the thiophene ring (at the C4 position) would also appear as a singlet, given the absence of adjacent protons. Its chemical shift would be further downfield, influenced by the electronegativity of the adjacent sulfur atom and the deshielding effect of the aromatic ring system.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-OCH₃~3.8Singlet (s)
Thiophene H4~7.5Singlet (s)

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the ester group will appear at the most downfield position, typically in the range of 160-170 ppm. The carbons of the thiophene ring will have chemical shifts influenced by the attached chlorine and carboxylate groups. The carbon attached to the methyl group of the ester will appear in the typical range for an sp³ hybridized carbon bonded to an oxygen atom, around 50-60 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃~52
Thiophene C4~128
Thiophene C3~130
Thiophene C2~132
Thiophene C5~135
C=O~162

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In the case of this compound, no cross-peaks would be expected in a COSY spectrum as there are no vicinal or geminal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. For the target molecule, an HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, as well as a correlation between the thiophene proton (H4) and its attached carbon (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Expected HMBC correlations would include the methyl protons showing a correlation to the carbonyl carbon, and the thiophene proton showing correlations to the adjacent carbons of the thiophene ring and potentially the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and confirming its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ or adducts with solvent ions, such as [M+Na]⁺. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the analysis of its vibrational spectra allows for the confirmation of its key structural features, including the ester group and the dichlorinated thiophene ring. An IR spectrum for this compound is available in the NIST Chemistry WebBook. nist.gov

The key vibrational modes expected for this compound are detailed below:

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is typically the stretching vibration of the carbonyl group in the methyl ester. This intense absorption is expected to appear in the range of 1720-1740 cm⁻¹, which is characteristic for α,β-unsaturated esters where conjugation with the thiophene ring can slightly lower the frequency compared to a saturated ester.

C-O Stretching: The ester functionality also exhibits C-O stretching vibrations. Two distinct bands are anticipated: the C-O-C asymmetric stretch, typically found between 1250-1150 cm⁻¹, and the O-CH₃ symmetric stretch, which is usually weaker and appears near 1000 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. C-H stretching from the lone hydrogen on the ring would appear around 3100 cm⁻¹.

C-H Stretching (Methyl Group): The methyl group of the ester will show symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

The complementary nature of Raman spectroscopy is valuable for identifying vibrations that are weak or absent in the IR spectrum, such as the C=C and C-S stretching modes of the thiophene ring, which are often strong in the Raman spectrum due to their polarizability.

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
Thiophene Ring C-HStretching~3100Medium
Methyl C-HAsymmetric/Symmetric Stretching3000-2850Medium
Ester C=OStretching1720-1740Strong, Sharp
Thiophene Ring C=CStretching1600-1450Medium-Variable
Ester C-O-CAsymmetric Stretching1250-1150Strong
C-ClStretching800-600Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound was not identified, extensive data from closely related substituted thiophene structures allows for a detailed and accurate prediction of its solid-state characteristics.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be driven by a combination of weak intermolecular interactions, as strong hydrogen bond donors are absent. Analysis of similar structures, such as Methyl-3-aminothiophene-2-carboxylate, reveals the importance of various weak forces in defining the crystal lattice. mdpi.com

The primary interactions governing the packing would likely be:

C–H···O Interactions: The carbonyl oxygen of the ester group is a hydrogen bond acceptor. Weak hydrogen bonds are likely to form between this oxygen and hydrogen atoms from the methyl groups or the thiophene ring of adjacent molecules. These interactions often guide the formation of layered or chain-like motifs in the crystal structure.

π–π Stacking: The electron-rich thiophene rings of adjacent molecules may align to facilitate π–π stacking interactions, contributing to the stability of the crystal lattice. The presence of electron-withdrawing chlorine atoms would influence the nature of this stacking.

C–H···S and C–H···Cl Interactions: Weak interactions involving the sulfur atom of the thiophene ring and the chlorine atoms as acceptors are also possible, further stabilizing the three-dimensional structure. mdpi.com

Hirshfeld surface analysis on analogous molecules has been used to quantify these types of weak interactions, confirming that C–H···O and H···H contacts are often dominant forces in the crystal packing of such compounds. mdpi.com

Table 2: Predicted Crystallographic Parameters and Key Interactions
ParameterPredicted Value/Observation
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupLikely Centrosymmetric (e.g., P2₁/c)
Dominant Intermolecular InteractionC–H···O weak hydrogen bonds
Secondary Interactionsπ–π stacking, Halogen interactions (Cl···S/Cl)

Conformational Analysis in the Crystalline State

In the solid state, the conformation of this compound would be dictated by the need to minimize steric hindrance while maximizing favorable intermolecular interactions. The primary conformational feature is the orientation of the methyl carboxylate group relative to the plane of the thiophene ring.

Based on studies of similar planar heterocyclic esters, it is highly probable that the thiophene ring and the ester group (C-C(=O)O) are nearly coplanar. mdpi.comresearchgate.net This planarity maximizes π-orbital overlap, which is an electronically favorable conformation. The two possible planar conformations would place the carbonyl oxygen pointing towards either the C-Cl bond (syn-conformation) or the C-H bond (anti-conformation) of the ring. The final observed conformation in the crystal would be a balance between minimizing intramolecular steric repulsion (e.g., between the carbonyl oxygen and the adjacent chlorine atom) and optimizing the intermolecular packing interactions discussed previously. Any deviation from planarity would likely be small.

Reactivity and Reaction Mechanisms of Methyl 2,5 Dichlorothiophene 3 Carboxylate

Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in Methyl 2,5-dichlorothiophene-3-carboxylate is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing groups—the chlorine atoms and the methyl carboxylate group—decreases the electron density of the thiophene ring, making it more electrophilic and thus more reactive towards nucleophiles. In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a high-energy intermediate known as a Meisenheimer complex.

The regioselectivity of nucleophilic attack is influenced by the activating effect of the electron-withdrawing substituents. The chlorine atom at the C5 position is generally more activated towards nucleophilic attack than the chlorine at the C2 position, due to the stabilizing effect of the adjacent ester group on the intermediate Meisenheimer complex. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with sodium methoxide (B1231860) would be expected to substitute one of the chlorine atoms to form a methoxy-substituted thiophene. Similarly, reactions with primary or secondary amines can introduce amino functionalities onto the thiophene ring.

Electrophilic Aromatic Substitution Reactions

In contrast to its reactivity towards nucleophiles, the thiophene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The chlorine atoms and the methyl carboxylate group are all electron-withdrawing, which significantly reduces the nucleophilicity of the aromatic ring. Standard electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation typically require electron-rich aromatic systems to proceed effectively.

The combined deactivating effect of the substituents makes it difficult for the π-electrons of the thiophene ring to attack an incoming electrophile, which is the rate-determining step in EAS. Consequently, forcing conditions would be required for such reactions to occur, and they would likely result in low yields and poor selectivity. Therefore, electrophilic aromatic substitution is not a synthetically useful pathway for the further functionalization of this particular compound.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound can undergo typical ester transformations such as hydrolysis and transesterification.

Ester Hydrolysis (Saponification): Base-catalyzed hydrolysis, or saponification, readily converts the methyl ester to the corresponding carboxylate salt. This reaction is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. Subsequent acidification protonates the carboxylate to yield 2,5-dichlorothiophene-3-carboxylic acid. This transformation is often a necessary step for subsequent reactions where the carboxylic acid functionality is required.

Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions (e.g., sulfuric acid) will lead to the formation of Ethyl 2,5-dichlorothiophene-3-carboxylate and methanol. This reaction is an equilibrium process, and it is typically driven to completion by using the reactant alcohol as the solvent.

Reaction TypeReagentsProduct
Ester HydrolysisNaOH, H₂O/MeOH2,5-Dichlorothiophene-3-carboxylic acid
TransesterificationEthanol, H₂SO₄ (cat.)Ethyl 2,5-dichlorothiophene-3-carboxylate

Cross-Coupling Reactions Involving this compound

The chlorine substituents on the thiophene ring serve as excellent handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This compound can act as the organohalide partner in this reaction.

A key aspect of using this di-substituted substrate is the potential for regioselectivity. The relative reactivity of the C-Cl bonds at the C2 and C5 positions can often be controlled by the specific palladium catalyst, ligands, and reaction conditions employed. Generally, the C-Cl bond at the C5 position is more reactive in Suzuki couplings due to electronic effects and potentially less steric hindrance, allowing for selective mono-arylation or vinylation at this position. By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective substitution at one position, or double substitution by using an excess of the boron reagent.

Coupling PartnerCatalyst/LigandBaseProduct Type
Arylboronic acidPd(PPh₃)₄K₂CO₃5-Aryl-2-chlorothiophene derivative
Vinylboronic acidPdCl₂(dppf)Cs₂CO₃5-Vinyl-2-chlorothiophene derivative

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is highly valuable for synthesizing arylamines from substrates like this compound.

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. Similar to the Suzuki coupling, regioselective amination can potentially be achieved. The choice of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, especially with less reactive aryl chlorides. youtube.com

Computational Chemistry and Theoretical Studies of Methyl 2,5 Dichlorothiophene 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of thiophene (B33073) derivatives. mdpi.comaccscience.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the accurate determination of molecular geometry and electronic properties. nih.govmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For thiophene derivatives, DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles. scielo.org.mxresearchgate.net

In studies of similar thiophene carboxylate compounds, the optimized structures reveal key geometric features. The thiophene ring generally maintains its planarity, while the carboxylate group may exhibit some rotation. researchgate.net Calculated bond parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Table 1: Representative Calculated Bond Lengths and Angles for a Thiophene Carboxylate Derivative Note: This data is illustrative for a related thiophene structure to demonstrate typical computational outputs.

ParameterBondCalculated Value (Å)
Bond LengthC=O1.215
C-O1.350
C-S1.740
C-Cl1.735
Parameter Angle Calculated Value (°)
Bond AngleO=C-O124.5
C-S-C92.0
Cl-C-C125.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. nih.gov In thiophene derivatives, both the HOMO and LUMO are often delocalized over the thiophene ring, indicating a π-conjugated system. mdpi.com DFT calculations are used to visualize the distribution of these orbitals and compute their energy levels. materialsciencejournal.org

Table 2: Calculated FMO Properties for a Thiophene Derivative Note: This data is illustrative for a related thiophene structure.

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.90

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comchemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. mdpi.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack. mdpi.com

Green Regions: Represent neutral or near-zero potential. researchgate.net

For a molecule like Methyl 2,5-dichlorothiophene-3-carboxylate, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen of the carboxylate group, making it a prime site for interactions with positive species. mdpi.com The regions around the hydrogen atoms would likely show positive potential (blue). researchgate.net

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a given molecule, MD simulations can explore its conformational space, revealing how different parts of the molecule move and interact with each other and with a solvent or a biological receptor. researchgate.net This technique is particularly useful for understanding the stability of ligand-protein complexes. mdpi.com

In the context of thiophene derivatives, MD simulations can assess the stability of the compound within the binding pocket of a target protein. researchgate.net Parameters such as the root-mean-square deviation (RMSD) are analyzed to determine the stability of the complex over the simulation period, which can last for nanoseconds. mdpi.comresearchgate.net A stable RMSD value suggests that the ligand remains securely bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. nih.gov Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create an equation that correlates these descriptors with the observed activity. nih.govresearchgate.net A robust QSAR model provides valuable insights into which molecular features are crucial for the desired biological effect. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental results for structural validation. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. mdpi.com These calculated frequencies often show good agreement with experimental FT-IR spectra, helping to assign the observed absorption bands to specific molecular vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule. nih.gov By comparing the calculated NMR spectra with experimental data, the structural assignment can be confirmed.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax). nih.govmaterialsciencejournal.org This allows for the interpretation of the UV-Visible spectrum and provides insight into the electronic transitions occurring within the molecule, such as π → π* transitions within the thiophene ring.

Applications and Derivatization of Methyl 2,5 Dichlorothiophene 3 Carboxylate in Medicinal Chemistry and Materials Science

Precursor for Biologically Active Thiophene (B33073) Derivatives

The thiophene core is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. The specific substitution pattern of Methyl 2,5-dichlorothiophene-3-carboxylate offers synthetic chemists a strategic starting point for accessing novel thiophene derivatives with potential therapeutic applications.

Synthesis of Anticancer Agents

The thiophene scaffold has been extensively investigated in the design and synthesis of novel anticancer agents. While direct derivatization of this compound into anticancer drugs is not extensively documented in publicly available literature, its structural motifs are present in related compounds with demonstrated cytotoxic activity. For instance, various thiophene-2-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act by targeting critical cellular pathways involved in cancer progression.

A related compound, 3-chlorothiophene-2-carboxylic acid, has been utilized as a ligand to synthesize transition metal complexes that exhibit significant inhibitory effects on various cancer cell lines, including leukemia and colon cancer cells. researchgate.net This suggests that derivatization of the carboxylic acid group of the dichlorinated thiophene core could lead to novel metal-based anticancer agents. The chlorine substituents on the thiophene ring of this compound offer potential sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted cancer therapies.

Development of Antimicrobial and Anti-inflammatory Compounds

Thiophene derivatives are known to possess a broad spectrum of antimicrobial and anti-inflammatory activities. nih.govgoogle.com The structural framework of this compound serves as a valuable template for the development of new agents in this therapeutic area.

Chalcones derived from 3-acetyl-2,5-dichlorothiophene have been synthesized and subsequently converted into 1,3-thiazin-2-amine derivatives, which have been evaluated for their antimicrobial activities. thermofisher.com These studies demonstrate that the dichlorothiophene moiety can be a key component in molecules with antibacterial and antifungal properties. thermofisher.com Further research has shown that various 2,5-disubstituted thiophene derivatives exhibit promising anti-inflammatory activity. nih.gov The presence of the ester group in this compound allows for its conversion into amides and other functional groups, which can significantly influence the biological activity of the resulting compounds.

Derivative ClassBiological ActivityReference
1,3-Thiazin-2-amine derivativesAntimicrobial thermofisher.com
2,5-Disubstituted thiophenesAnti-inflammatory nih.gov

Role in the Synthesis of Enzyme Inhibitors (e.g., DprE1, DAO)

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Thiophene-containing molecules have been identified as potent inhibitors of various enzymes, including those crucial for the survival of pathogens and those involved in neurological disorders.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. While studies on DprE1 inhibitors have often utilized precursors like methyl 2-aminothiophene-3-carboxylate, the dichlorinated scaffold of this compound presents an opportunity for the synthesis of novel analogues through nucleophilic aromatic substitution or cross-coupling reactions to introduce pharmacophoric elements known to interact with the enzyme's active site. thermofisher.com

D-amino acid oxidase (DAO) is an enzyme implicated in the pathophysiology of schizophrenia, and its inhibitors are being investigated as potential treatments. Bicyclic aromatic carboxylic acids, including those with a thieno[3,2-b]pyrrole core, have shown potent DAO inhibitory activity. The dichlorinated nature of this compound could be exploited to construct such fused heterocyclic systems, potentially leading to new classes of DAO inhibitors.

Intermediacy in the Synthesis of Functional Materials

Beyond its applications in medicinal chemistry, this compound is a valuable intermediate in the synthesis of organic functional materials with applications in electronics and sensing. The thiophene ring is a fundamental building block for conjugated polymers due to its electron-rich nature and rigid structure, which facilitate charge transport.

Conjugated Polymers and Optoelectronic Applications

Thiophene-based conjugated polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The properties of these polymers can be fine-tuned by modifying the substituents on the thiophene ring.

While the direct polymerization of this compound is not widely reported, its dichlorinated nature makes it a suitable monomer for various polymerization techniques, including Suzuki and Stille polycondensation reactions. These reactions would allow for the creation of well-defined alternating copolymers with specific electronic and optical properties. The ester group can be further modified post-polymerization to introduce different functionalities, such as carboxylic acids, which can influence the polymer's solubility, morphology, and interaction with other materials in a device. The synthesis of high molecular weight thiophene-containing conjugated polymers through methods like Suzuki polycondensation highlights the potential of halogenated thiophene monomers in creating advanced materials. mdpi.com

Materials for Sensors and Biosensors

The development of sensitive and selective chemical sensors and biosensors is a rapidly growing field. Thiophene-based materials are attractive for these applications due to their excellent electronic properties and the ease with which they can be functionalized.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The substitution pattern on the thiophene ring of this compound provides a versatile scaffold for the development of novel compounds with significant biological activities. Structure-Activity Relationship (SAR) studies on its derivatives have been instrumental in elucidating the chemical features essential for their therapeutic effects, particularly in the realm of anticancer research. These investigations have systematically explored how modifications to the core structure influence cytotoxic potency and selectivity against various cancer cell lines.

A significant body of research has focused on the synthesis and cytotoxic evaluation of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, a class of compounds derived from this compound. These studies have provided valuable insights into the SAR of this particular scaffold.

Detailed Research Findings

A key study in this area involved the synthesis of a series of 2-methoxypyridine-3-carbonitrile derivatives bearing different aryl substituents at the 4-position of the pyridine ring. These compounds were then evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells. The results of these investigations highlighted the critical role of the nature and position of the substituent on the aryl ring in determining the anticancer potency. nih.govmdpi.comresearchgate.netnih.govnih.gov

The SAR analysis revealed several important trends:

Influence of Halogen Substituents: The presence of halogen atoms on the aryl ring was found to be a key determinant of cytotoxic activity. Specifically, derivatives with a bromo or chloro substituent at the para-position of the phenyl ring exhibited the most potent anticancer effects. nih.govresearchgate.net For instance, the compound with a 4-bromophenyl group (5d) and the one with a 4-chlorophenyl group (5c) displayed significant cytotoxicity. nih.gov

Effect of Methoxy Group: The introduction of a methoxy group on the aryl ring also had a pronounced impact on activity. A derivative featuring a 3,4-dimethoxyphenyl group (5g) was identified as one of the most active compounds in the series. nih.govresearchgate.net This suggests that electron-donating groups at specific positions can enhance the cytotoxic potential.

Less Active Derivatives: In contrast, derivatives with an unsubstituted phenyl group (5a) or a methyl-substituted phenyl group (5b) showed weaker cytotoxic activity. nih.gov This underscores the importance of specific substitutions for potent anticancer effects.

These findings collectively suggest that the electronic properties and the substitution pattern of the aryl group appended to the pyridine ring are critical for the cytotoxic activity of these 2,5-dichlorothiophene-3-carboxylate derivatives. The presence of electron-withdrawing groups like halogens or multiple electron-donating methoxy groups appears to be favorable for enhancing anticancer potency.

Cytotoxic Activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives

To provide a clearer understanding of the structure-activity relationships, the following interactive data table summarizes the cytotoxic activity (IC50 values in µM) of selected derivatives against the HepG2, DU145, and MBA-MB-231 cancer cell lines.

CompoundAryl Substituent (Ar)HepG2 IC50 (µM)DU145 IC50 (µM)MBA-MB-231 IC50 (µM)
5aPhenyl> 50> 50> 50
5b4-Methylphenyl> 50> 50> 50
5c4-Chlorophenyl4.5 ± 0.33.8 ± 0.25.2 ± 0.4
5d4-Bromophenyl1.8 ± 0.12.5 ± 0.23.1 ± 0.2
5g3,4-Dimethoxyphenyl2.2 ± 0.21.9 ± 0.12.8 ± 0.3
5h3,4-Dichlorophenyl3.1 ± 0.22.8 ± 0.24.0 ± 0.3
5i3,4,5-Trimethoxyphenyl1.5 ± 0.11.2 ± 0.12.1 ± 0.2

Data sourced from Molecules, 2019, 24(22), 4072. nih.gov

This data clearly illustrates the superior potency of derivatives bearing specific halogen and methoxy substitutions on the aryl ring, with IC50 values in the low micromolar range, highlighting their potential as promising anticancer agents.

Future Research Directions for Methyl 2,5 Dichlorothiophene 3 Carboxylate

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of novel and efficient synthetic routes for thiophene (B33073) derivatives is a continuous area of research. beilstein-journals.org For Methyl 2,5-dichlorothiophene-3-carboxylate, future work should prioritize the adoption of green chemistry principles to minimize environmental impact and enhance sustainability. rsc.orgnih.gov Traditional synthetic methods for thiophenes can involve harsh conditions, toxic reagents, and high temperatures, which present barriers to their green character. rsc.org

Future research could explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times for thiophene synthesis, such as in the Gewald reaction, from hours to minutes. derpharmachemica.com Applying MAOS to the synthesis of this compound could lead to more energy-efficient processes.

Environmentally Benign Reagents and Solvents: Research into using non-toxic and readily available reagents, such as using sodium halides as a source of electrophilic halogens in ethanol (B145695), has proven successful for other halogenated thiophenes. nih.gov Similar strategies could be developed for this specific compound, avoiding harsher chlorinating agents.

Catalytic Innovations: The use of novel catalysts, including heterogeneous catalysts, could improve reaction yields and facilitate easier product separation and catalyst recycling. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired product without isolating intermediates can improve efficiency and reduce waste. nih.gov The Gewald reaction is a classic example that could be adapted. derpharmachemica.comtechscience.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiophenes
ApproachTypical ConditionsAdvantages of Green ApproachReference
Conventional SynthesisHigh temperatures, long reaction times (8-10 hours), potentially hazardous solvents.N/A derpharmachemica.com
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times (8-10 minutes).Energy efficiency, speed. derpharmachemica.com
Copper-Mediated HalocyclizationEthanol solvent, sodium halides, mild conditions.Eliminates harsh solvents and cyclizing agents, high yields. nih.gov
Deep Eutectic SolventsUse of greener alternatives to classical ionic liquids.Improved sustainability profile. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is essential for predicting its reactivity and designing new applications. While standard techniques provide basic characterization, advanced methods can offer deeper insights.

Future research in this area should involve:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com This is crucial for understanding packing effects and designing materials with specific solid-state properties.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is especially useful for more complex derivatives synthesized from the parent compound.

Computational Spectroscopy: Integrating experimental spectra (FT-IR, UV-Vis) with theoretical calculations using methods like Density Functional Theory (DFT) can lead to a more accurate assignment of vibrational modes and electronic transitions. nih.govnih.govjchps.com This synergy helps elucidate the relationship between the molecule's electronic structure and its spectroscopic properties. jchps.com

Deeper Mechanistic Understanding of Complex Reactions

This compound can serve as a versatile building block for more complex molecules through various reactions like substitutions and cross-couplings. A fundamental understanding of the mechanisms of these reactions is key to controlling their outcomes, particularly regioselectivity and stereoselectivity.

Future mechanistic studies could focus on:

Kinetic Analysis: Performing kinetic studies on key reactions to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions.

Intermediate Trapping and Identification: Designing experiments to isolate or detect reactive intermediates to verify proposed reaction pathways.

Computational Mechanistic Studies: Employing theoretical models, such as Molecular Electron Density Theory (MEDT), to map out potential energy surfaces for reactions involving the thiophene ring. rsc.org This can help explain experimentally observed product distributions and predict the feasibility of new transformations. rsc.org For instance, understanding how the chloro and carboxylate substituents influence the reactivity of the thiophene ring towards electrophilic or nucleophilic attack is a critical area for investigation. nih.gov

Integration of In Silico and Experimental Research

The synergy between computational modeling (in silico) and laboratory experiments is a powerful paradigm in modern chemical research. researchgate.net This integrated approach can accelerate the discovery process, reduce costs, and provide insights that are difficult to obtain through experiments alone.

For this compound, this integration should be pursued by:

Virtual Screening and Molecular Docking: Using the compound as a scaffold, virtual libraries of derivatives can be created and computationally screened against biological targets like enzymes or receptors. techscience.comnih.govresearchgate.net Molecular docking studies can predict binding affinities and interaction modes, helping to prioritize which compounds to synthesize and test experimentally. mdpi.comtechscience.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from the core structure. mdpi.com This early-stage assessment helps to identify molecules with favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives and evaluating their biological activity, QSAR models can be developed. These models correlate structural features with activity, providing valuable guidance for the design of more potent and selective compounds. nih.gov

Table 2: Key In Silico Techniques and Their Applications
TechniqueApplicationPotential Outcome for ResearchReference
Molecular DockingPredicts binding of a ligand to a receptor.Identification of potential biological targets; prioritization of synthetic candidates. techscience.comnih.govresearchgate.net
DFT CalculationsInvestigates electronic structure, molecular electrostatic potential, and reactivity.Correlation of electronic properties with experimental results; prediction of reactive sites. nih.govresearchgate.net
ADMET PredictionAssesses drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).Early identification of candidates with poor pharmacokinetic profiles. mdpi.com
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.Evaluation of the stability of ligand-target interactions under physiological conditions. mdpi.com

Expanded Scope of Biological and Material Applications

Thiophene-containing molecules are privileged structures in medicinal chemistry and materials science due to their diverse biological activities and useful electronic properties. nih.govnih.gov this compound is an important intermediate for synthesizing compounds with potential therapeutic or material applications. guidechem.com

Future research should aim to leverage this scaffold to develop novel compounds for:

Medicinal Chemistry: Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com Future work could involve synthesizing libraries of amides, esters, and other derivatives from this compound and screening them for various biological activities. For example, it could serve as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). google.com

Agrochemicals: The thiophene core is present in some insecticides and herbicides. beilstein-journals.orgmdpi.com New derivatives could be synthesized and tested for their potential as next-generation crop protection agents.

Materials Science: Thiophenes are fundamental building blocks for conductive polymers and organic electronic materials used in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound could be exploited to tune the electronic properties of new polymers and small molecules for advanced material applications.

Q & A

Q. What strategies validate its proposed mechanism in catalytic applications?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Perform kinetic isotope effect (KIE) studies and in situ FT-IR to detect intermediates. Compare experimental kinetics with computational microkinetic models to confirm mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.